molecular formula C8H4Br2N2 B372513 3,4-Dibromo-1,5-naphthyridine

3,4-Dibromo-1,5-naphthyridine

Cat. No.: B372513
M. Wt: 287.94g/mol
InChI Key: WTEFORNOSKDABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The compound consists of a naphthyridine core with bromine atoms substituted at the 3rd and 4th positions, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the reaction of 1,5-naphthyridine with bromine or bromine-containing reagents under controlled conditions. For example, the bromation can be achieved using phosphorus tribromide (PBr3) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

3,4-Dibromo-1,5-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dibromo-1,5-naphthyridine
  • 4,7-Dibromo-1,5-naphthyridine
  • 3,8-Dichloro-1,5-naphthyridine

Uniqueness

3,4-Dibromo-1,5-naphthyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromo-naphthyridines, the 3,4-substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets .

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94g/mol

IUPAC Name

3,4-dibromo-1,5-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H

InChI Key

WTEFORNOSKDABW-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C(=C2N=C1)Br)Br

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Br)Br

Origin of Product

United States

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